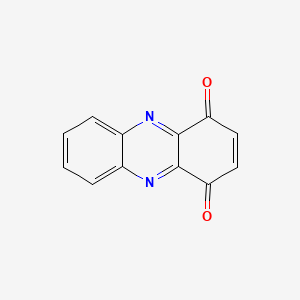
1,4-Phenazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of phenazine and is characterized by its quinone structure. This compound is notable for its vibrant color and has been studied for its diverse range of biological and chemical properties .
Métodos De Preparación
1,4-Phenazinedione can be synthesized through various methods. One common synthetic route involves the oxidative cyclization of 1,2-diaminobenzene with 1,4-naphthoquinone . Another method includes the condensation of 1,2-diaminobenzenes with 2-carbon units . Industrial production often employs these methods due to their efficiency and yield.
Análisis De Reacciones Químicas
1,4-Phenazinedione undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines and other nucleophiles.
Common reagents used in these reactions include potassium persulfate (K₂S₂O₈) for oxidation and sodium borohydride (NaBH₄) for reduction . The major products formed from these reactions are often quinone or hydroquinone derivatives, which have significant applications in various fields.
Aplicaciones Científicas De Investigación
1,4-Phenazinedione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Phenazinedione involves its ability to undergo redox reactions. It can act as an electron shuttle, transferring electrons between different molecules. This property is particularly useful in biological systems where it can disrupt cellular respiration in bacteria and cancer cells . The molecular targets include enzymes involved in the electron transport chain, leading to the production of reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
1,4-Phenazinedione is similar to other phenazine derivatives such as pyocyanin and phenazine-1-carboxylic acid . it is unique due to its specific quinone structure, which imparts distinct redox properties. Other similar compounds include:
Pyocyanin: Known for its blue pigment and antimicrobial properties.
Phenazine-1-carboxylic acid: Notable for its antifungal activity.
These compounds share a common phenazine core but differ in their functional groups, leading to varied biological activities and applications.
Propiedades
Número CAS |
25882-51-3 |
|---|---|
Fórmula molecular |
C12H6N2O2 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
phenazine-1,4-dione |
InChI |
InChI=1S/C12H6N2O2/c15-9-5-6-10(16)12-11(9)13-7-3-1-2-4-8(7)14-12/h1-6H |
Clave InChI |
VTDZHIDOWNMJFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C(=O)C=CC(=O)C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


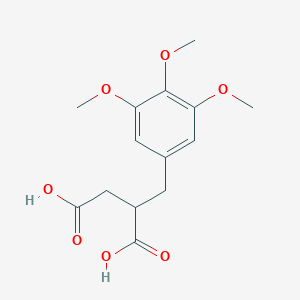
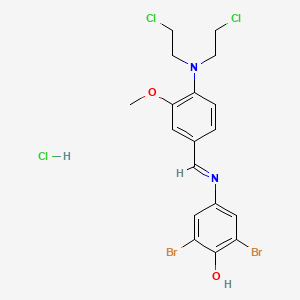
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)

![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
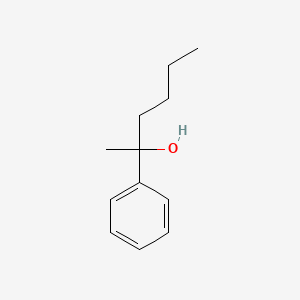
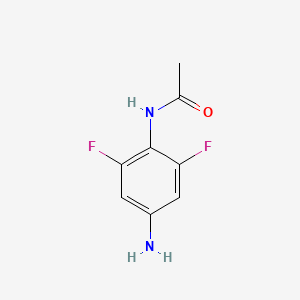
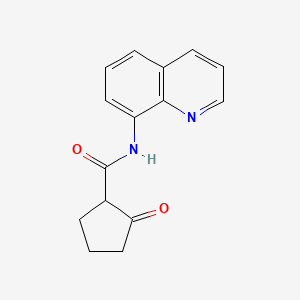
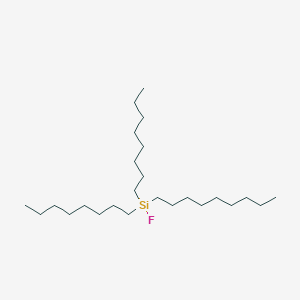

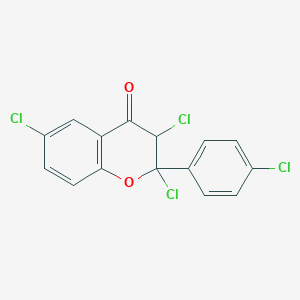
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
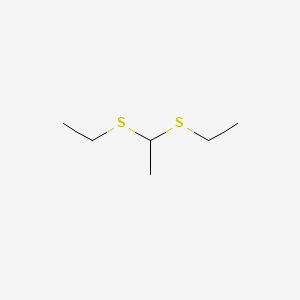
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
